molecular formula C13H9F3N2O2 B13915468 Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate

Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate

Cat. No.: B13915468
M. Wt: 282.22 g/mol
InChI Key: XWCJADZPIDOVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate typically involves the reaction of 6-(trifluoromethyl)pyridin-2-amine with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols

Mechanism of Action

The mechanism of action of Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl[5-(trifluoromethyl)pyridin-2-yl]carbamate
  • Phenyl[4-(trifluoromethyl)pyridin-2-yl]carbamate
  • Phenyl[3-(trifluoromethyl)pyridin-2-yl]carbamate

Uniqueness

Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate is unique due to the position of the trifluoromethyl group on the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its isomers and other similar compounds .

Properties

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

phenyl N-[6-(trifluoromethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)10-7-4-8-11(17-10)18-12(19)20-9-5-2-1-3-6-9/h1-8H,(H,17,18,19)

InChI Key

XWCJADZPIDOVFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC(=N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.